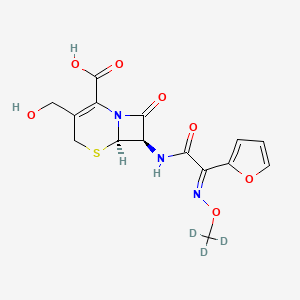
Descarbamoyl Cefuroxime-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Descarbamoyl Cefuroxime-d3 is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of cefuroxime, a second-generation cephalosporin antibiotic. The molecular formula of this compound is C15D3H12N3O7S, and it has a molecular weight of 384.379 . This compound is often used as a reference standard in analytical chemistry due to its high accuracy and reliability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Descarbamoyl Cefuroxime-d3 involves several steps, starting with the dissolution of 7-aminocephalosporanic acid (7-ACA) in water or another suitable solvent The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product undergoes rigorous quality control to meet industry standards for purity and isotopic labeling .
Chemical Reactions Analysis
Types of Reactions
Descarbamoyl Cefuroxime-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the addition of hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Descarbamoyl Cefuroxime-d3 is widely used in various fields of scientific research:
Mechanism of Action
Descarbamoyl Cefuroxime-d3, like cefuroxime, exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. This binding inhibits the third and final stage of bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include various PBPs, and the pathways involved are primarily related to bacterial cell wall biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Cefuroxime: The parent compound, used as an antibiotic.
Cefuroxime-d3: Another stable isotope-labeled version of cefuroxime.
Cefuroxime Axetil: An ester prodrug of cefuroxime, used to enhance oral bioavailability.
Uniqueness
Descarbamoyl Cefuroxime-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in various studies .
Properties
Molecular Formula |
C15H15N3O7S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2E)-2-(furan-2-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H15N3O7S/c1-24-17-9(8-3-2-4-25-8)12(20)16-10-13(21)18-11(15(22)23)7(5-19)6-26-14(10)18/h2-4,10,14,19H,5-6H2,1H3,(H,16,20)(H,22,23)/b17-9+/t10-,14-/m1/s1/i1D3 |
InChI Key |
OUSLHGWWWMRAIG-NVBZKAFISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])O/N=C(\C1=CC=CO1)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CO)C(=O)O |
Canonical SMILES |
CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















